molecular formula C12H9N3 B3053689 3-Phenylimidazo[1,5-a]pyrazine CAS No. 55316-37-5

3-Phenylimidazo[1,5-a]pyrazine

Katalognummer: B3053689
CAS-Nummer: 55316-37-5
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: KYDINHGVTWLLQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Safety Information : Material Safety Data Sheet (MSDS)

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. Various synthetic methods have been explored to obtain this compound, including condensation reactions of 2-aminopyridines with α-bromoketones under microwave irradiation. The method is reasonably fast, clean, high-yielding, and environmentally benign .


Molecular Structure Analysis

The molecular structure of 3-Phenylimidazo[1,2-a]pyrazine consists of an imidazo[1,2-a]pyrazine core with a phenyl group attached. The IUPAC name reflects this arrangement. The compound’s InChI code is 1S/C12H9N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-9H .


Chemical Reactions Analysis

3-Phenylimidazo[1,2-a]pyrazine has been synthesized through condensation reactions with α-bromoketones. Its reactivity and multifarious biological activity are influenced by the pattern and position of substitution .


Physical And Chemical Properties Analysis

  • IR Spectra Peaks : Notable peaks at 3046, 1625, and 1580 cm⁻¹

Wissenschaftliche Forschungsanwendungen

Synthesis and Industrial Application

3-Aminoimidazo[1,2-a]pyrazine, a close relative to 3-Phenylimidazo[1,5-a]pyrazine, is crucial in pharmaceuticals, found in many drugs. It can be efficiently produced through a Groebke–Blackburn–Bienaymé cyclisation, providing a scalable method with high yield and purity, demonstrating industrial applicability (Baenziger, Durantie, & Mathes, 2017).

Bioreductive Properties

Research on variants of this compound reveals their potential as bioreductive drugs. These compounds demonstrate differential cytotoxicity and can be particularly effective in hypoxic conditions, indicating their suitability for targeted therapies (Naylor et al., 1994).

Chemiluminescent Properties

A series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, related to this compound, show promising 'pseudo-flash' chemiluminescence. This property is significant for potential applications in biological imaging and diagnostics (Adamczyk et al., 2003).

Anti-Diabetic Properties

Pyrazoline and benzimidazole derivatives, closely related to this compound, have shown potential in treating diabetes. Their α-glucosidase inhibition activity suggests a therapeutic role in managing blood sugar levels (Ibraheem et al., 2020).

Anti-Cancer Activity

Studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives, structurally akin to this compound, have demonstrated significant anticancer properties. These compounds show potential in inhibiting the growth of certain cancer cell lines, indicating their utility in cancer treatment (Abdellatif et al., 2014).

Insulin-like Growth Factor-I Receptor Inhibition

Quinolinyl-derived imidazo[1,5-a]pyrazines have been identified as potent inhibitors of the Insulin-like Growth Factor-I Receptor (IGF-IR), playing a crucial role in various cancer therapies. These compounds are promising for further exploration in cancer treatment (Mulvihill et al., 2008).

Synthesis in Various Research Contexts

The synthesis of 3-Aminoimidazo[1,2-a]pyrazines, closely related to this compound, is widely researched. The ability to synthesize these compounds under different conditions highlights their versatility in various research and industrial contexts (Shaabani, Soleimani, & Maleki, 2007).

Wirkmechanismus

The specific mechanism of action for 3-Phenylimidazo[1,2-a]pyrazine depends on its application. It has been described as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator .

Eigenschaften

IUPAC Name

3-phenylimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)12-14-9-11-8-13-6-7-15(11)12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDINHGVTWLLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3N2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307705
Record name 3-phenylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55316-37-5
Record name NSC194619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylimidazo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Phenylimidazo[1,5-a]pyrazine
Reactant of Route 3
Reactant of Route 3
3-Phenylimidazo[1,5-a]pyrazine
Reactant of Route 4
3-Phenylimidazo[1,5-a]pyrazine
Reactant of Route 5
Reactant of Route 5
3-Phenylimidazo[1,5-a]pyrazine
Reactant of Route 6
Reactant of Route 6
3-Phenylimidazo[1,5-a]pyrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.